N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide
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Overview
Description
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines pyridazinyl and pyridinyl moieties, which are known for their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-(pyridin-3-ylamino)pyridazine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 4-sulfamoylbenzoyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated as CDK2 inhibitors for cancer treatment.
Uniqueness
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide is unique due to its combination of pyridazinyl and pyridinyl moieties, which confer distinct biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c19-29(27,28)15-5-3-13(4-6-15)18(26)22-11-10-21-16-7-8-17(25-24-16)23-14-2-1-9-20-12-14/h1-9,12H,10-11H2,(H,21,24)(H,22,26)(H,23,25)(H2,19,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDPGMVCLFRYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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